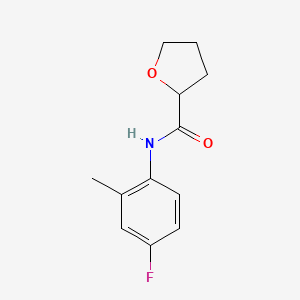
N-(4-fluoro-2-methylphenyl)oxolane-2-carboxamide
Übersicht
Beschreibung
N-(4-fluoro-2-methylphenyl)oxolane-2-carboxamide is a chemical compound with the molecular formula C12H14FNO2. It is known for its unique structure, which includes a fluorinated aromatic ring and a tetrahydrofuran moiety.
Vorbereitungsmethoden
The synthesis of N-(4-fluoro-2-methylphenyl)oxolane-2-carboxamide typically involves the reaction of 4-fluoro-2-methylaniline with tetrahydrofuran-2-carboxylic acid. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the amide bond. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
N-(4-fluoro-2-methylphenyl)oxolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under appropriate conditions
Wissenschaftliche Forschungsanwendungen
N-(4-fluoro-2-methylphenyl)oxolane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and advanced materials
Wirkmechanismus
The mechanism of action of N-(4-fluoro-2-methylphenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
N-(4-fluoro-2-methylphenyl)oxolane-2-carboxamide can be compared with similar compounds such as:
4-Fluoro-2-methylphenol: This compound shares the fluorinated aromatic ring but lacks the tetrahydrofuran moiety.
2-Fluoro-4-methylphenol: Similar in structure but differs in the position of the fluorine and methyl groups.
N-(4-methylphenyl)tetrahydro-2-furancarboxamide: Lacks the fluorine atom, highlighting the unique properties imparted by the fluorine substitution.
These comparisons highlight the uniqueness of this compound, particularly its fluorinated aromatic ring and tetrahydrofuran moiety, which contribute to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-(4-fluoro-2-methylphenyl)oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-8-7-9(13)4-5-10(8)14-12(15)11-3-2-6-16-11/h4-5,7,11H,2-3,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCMGWXMPOATMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24782477 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


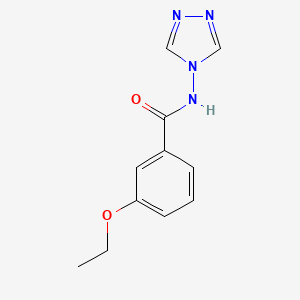
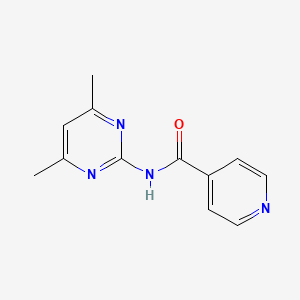
![2-ethyl 4-methyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4179349.png)

![N-[1-(4-ethoxyphenyl)ethyl]-5-ethylthiophene-2-carboxamide](/img/structure/B4179365.png)
![1-[(phenylthio)acetyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4179379.png)
![4-{[(5-methyl-1,2-oxazol-3-yl)formamido]methyl}benzoic acid](/img/structure/B4179387.png)
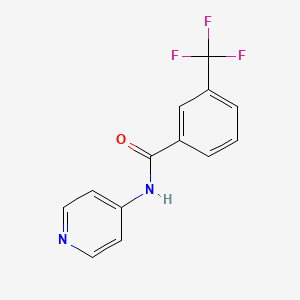
![(2,2-Dichloro-1-methylcyclopropyl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B4179409.png)
![2-{[2-(2,4-difluorophenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4179411.png)
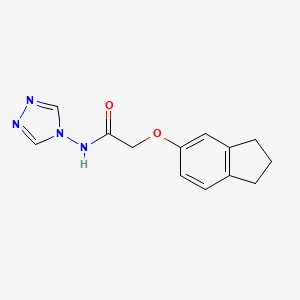
![N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE](/img/structure/B4179421.png)
![2-chloro-4,5-difluoro-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4179434.png)
![(4-BROMO-5-ETHYL-2-THIENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE](/img/structure/B4179446.png)
